![molecular formula C11H8N2 B14258550 9H-Pyrido[4,3-b]indole CAS No. 223713-94-8](/img/structure/B14258550.png)
9H-Pyrido[4,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Pyrido[4,3-b]indole, also known as norharmane or β-carboline, is a tricyclic heterocyclic compound composed of an indole ring system fused to a pyridine ring. It is a naturally occurring alkaloid found in various plants and marine organisms. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
Four-Component Synthesis: One method involves the use of indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as raw materials under transition-metal-free conditions.
Simple Synthesis Method: Another method involves the reaction of 1-(2-furyl)-3-(4-methoxyphenyl)-2-propylene-1-ketone with adjacent aminophenyl acetonitrile in the presence of tosic acid as a catalyst.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as tetrahydro-9H-pyrido[4,3-b]indole.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
9H-Pyrido[4,3-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and alkaloids.
Biology: Studied for its role in inhibiting enzymes like monoamine oxidase and indoleamine 2,3-dioxygenase.
Industry: Used as a matrix for the analysis of cyclodextrins and sulfated oligosaccharides.
作用機序
The mechanism of action of 9H-Pyrido[4,3-b]indole involves its interaction with various molecular targets:
Monoamine Oxidase Inhibition: It acts as an inhibitor of monoamine oxidase, which may benefit conditions like Parkinson’s disease by preventing the breakdown of neurotransmitters.
Indoleamine 2,3-Dioxygenase Inhibition: It inhibits indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism, which has implications in immune regulation and cancer therapy.
類似化合物との比較
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole:
β-Carboline: A general term for compounds containing the β-carboline structure, including 9H-Pyrido[4,3-b]indole.
Uniqueness: this compound is unique due to its specific biological activities, particularly its inhibitory effects on monoamine oxidase and indoleamine 2,3-dio
特性
CAS番号 |
223713-94-8 |
|---|---|
分子式 |
C11H8N2 |
分子量 |
168.19 g/mol |
IUPAC名 |
9H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-2,4-7H,3H2 |
InChIキー |
YCUGJPCEGXIQHV-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=C2C1=C3C=NC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


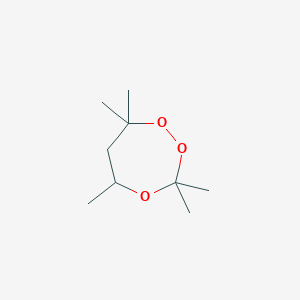

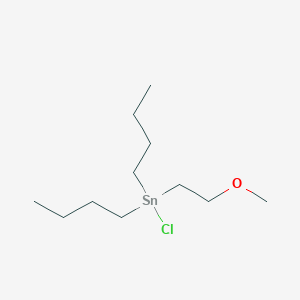
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
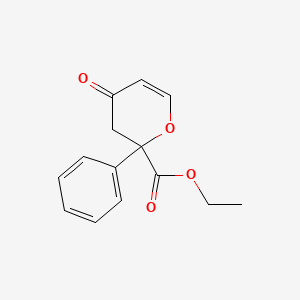
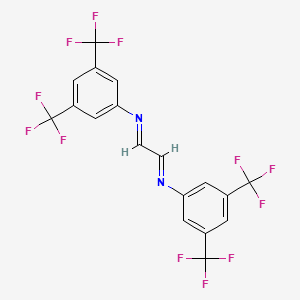
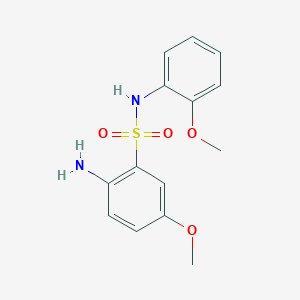
![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
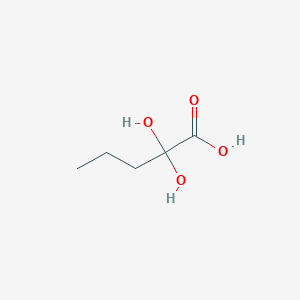

![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
